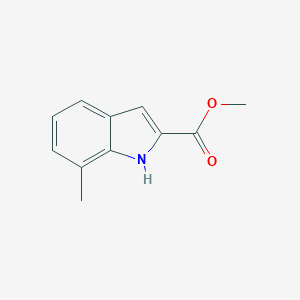

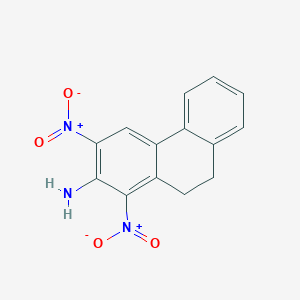

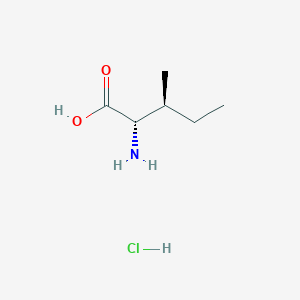

![molecular formula C16H22Si2 B099497 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 17938-13-5](/img/structure/B99497.png)

1,4-Bis[(trimethylsilyl)ethynyl]benzene

Übersicht

Beschreibung

1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile organic compound that serves as a building block for various functional materials. Its structure includes a benzene ring substituted with ethynyl groups that are further modified with trimethylsilyl groups at the 1 and 4 positions. This compound is of interest due to its potential applications in polymerization and its ability to undergo post-polymerization modifications, which can lead to materials with desirable photophysical and electrochemical properties .

Synthesis Analysis

The synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives has been achieved through multiple routes. One approach involves the use of microwave-assisted Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for efficient polymerization and subsequent modification by oxidation . Another method includes the reaction of 1,4-bis(trimethylsilyl)-2-butene with aromatic aldehydes catalyzed by TiCl4, leading to various (1-vinylallyl)benzene type derivatives . Additionally, the synthesis of related compounds, such as 1,2-bis(trimethylsilyl)benzenes, has been developed using Diels-Alder or C-H activation reactions, which are key steps towards the synthesis of benzyne precursors and luminophores .

Molecular Structure Analysis

The molecular structure of 1,4-bis(trimethylsilyl)ethynyl benzene derivatives has been studied using crystallography and spectroscopy. For instance, 1,4-bis(trimethylsiloxy)benzene has been crystallized, revealing a conformation with the trimethylsiloxy substituents twisted around the central benzene ring . This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,4-Bis[(trimethylsilyl)ethynyl]benzene and its derivatives participate in various chemical reactions. For example, the reductive trimethylsilylation of the compound leads to different cyclohexadiene derivatives, suggesting the involvement of anion radical intermediates . Photolytic reactions with bis(trimethylsilyl)mercury result in homolytic aromatic substitution, producing phenyltrimethylsilane and other products . Furthermore, the compound can react with CCl3COCl and Zn to form tetraketene derivatives upon photolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence quantum yield and lifetime, are affected by the conformation of the molecule, with coplanar arrangements leading to longer absorption and emission wavelengths compared to twisted conformations . The compound's reactivity in hydroalumination and hydrogallation reactions has also been explored, demonstrating the formation of molecular capsules and C–C bond activation .

Wissenschaftliche Forschungsanwendungen

Application 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

- Summary of the Application : 1,4-Bis(trimethylsilyl)benzene (BTMSB) is used as an internal standard in qNMR spectroscopy .

- Methods of Application : The BTMSB is used as an internal standard in the NMR spectrometer. The NMR acquisition parameters are optimized for quantitative measurements .

- Results or Outcomes : The use of BTMSB in qNMR has helped in achieving a level of accuracy and precision comparable to those attainable by chromatographic techniques .

Application 2: Synthesis of Silicon Carbide Coating

- Summary of the Application : BTMSB can be used as a precursor for developing silicon carbide coating using a plasma-assisted chemical vapor deposition (CVD) process .

- Methods of Application : In the CVD process, BTMSB is used as a precursor. The process parameters would be specific to the equipment and the desired properties of the silicon carbide coating .

- Results or Outcomes : The use of BTMSB in this process results in the development of a silicon carbide coating. The specific properties of the coating would depend on the process parameters .

Application 3: Quantitative NMR (qNMR) Spectroscopy

- Summary of the Application : 1,4-Bis(trimethylsilyl)ethynyl benzene is used as an internal standard for quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .

- Methods of Application : The compound is added to the sample in a known amount and the NMR spectrum is recorded. The integral of the signal of the compound is compared to the integral of the signal of the molecule of interest to determine its concentration .

- Results or Outcomes : The use of 1,4-Bis(trimethylsilyl)ethynyl benzene in qNMR allows for accurate quantification of small organic molecules .

Application 4: Synthesis of Organic Compounds

- Summary of the Application : 1,4-Bis[(trimethylsilyl)ethynyl]benzene is a diyne that can be prepared by the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond .

- Methods of Application : The compound is synthesized and then reacted with di(tert-butyl)aluminium hydride. The resulting product can be used in further reactions .

- Results or Outcomes : The use of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in this process allows for the synthesis of complex organic compounds .

Application 5: Synthesis of Complex Organic Compounds

- Summary of the Application : 1,4-Bis[(trimethylsilyl)ethynyl]benzene is a diyne that can be prepared by the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond .

- Methods of Application : The compound is synthesized and then reacted with di(tert-butyl)aluminium hydride. The resulting product can be used in further reactions .

- Results or Outcomes : The use of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in this process allows for the synthesis of complex organic compounds .

Application 6: Quantitative NMR (qNMR) Spectroscopy

- Methods of Application : The compound is added to the sample in a known amount and the NMR spectrum is recorded. The integral of the signal of the compound is compared to the integral of the signal of the molecule of interest to determine its concentration .

- Results or Outcomes : The use of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in qNMR allows for accurate quantification of small organic molecules .

Safety And Hazards

Eigenschaften

IUPAC Name |

trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTMWEXUJQSPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994107 | |

| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis[(trimethylsilyl)ethynyl]benzene | |

CAS RN |

73392-23-1 | |

| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

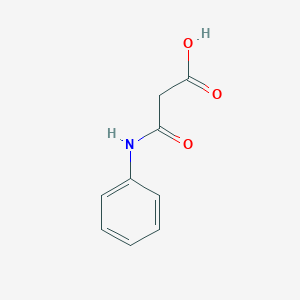

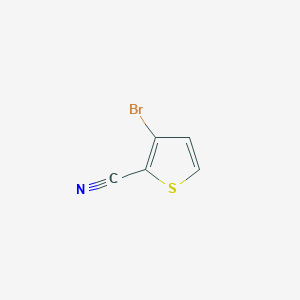

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)